L-Methionine sulfoximine

Catalog No.
S533393
CAS No.
15985-39-4
M.F
C5H12N2O3S
M. Wt
180.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Methionine sulfoximine

CAS Number

15985-39-4

Product Name

L-Methionine sulfoximine

IUPAC Name

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid

Molecular Formula

C5H12N2O3S

Molecular Weight

180.23 g/mol

InChI

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1

InChI Key

SXTAYKAGBXMACB-DPVSGNNYSA-N

SMILES

CS(=N)(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

L-Methionine-(S,R)-Sulfoximine

Canonical SMILES

CS(=N)(=O)CCC(C(=O)O)N

Isomeric SMILES

CS(=N)(=O)CC[C@@H](C(=O)O)N

Description

The exact mass of the compound L-Methionine sulfoximine is 180.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Investigating its role in seizures

    L-MSO is known to induce seizures in animal models Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine, PNAS: . This effect is linked to its ability to inhibit glutamine synthetase, leading to a depletion of glutamine, a precursor for the excitatory neurotransmitter glutamate. Studies using purified L-MSO isomers have shown that only the L-methionine-S-sulfoximine form exhibits convulsant activity, further supporting the connection between glutamine synthetase inhibition and seizures Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine, PNAS: .

  • Exploring its impact on cellular processes

    Recent research suggests L-MSO supplementation might enhance the productivity of certain cell lines used in biotechnology. A study focusing on Chinese hamster ovary (CHO) cells engineered for protein production demonstrated that L-MSO supplementation increased glutathione biosynthesis, potentially improving cell health and protein yield Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis, PubMed: . This research is ongoing, and further investigation is needed to understand the precise mechanisms at play.

L-Methionine sulfoximine is a non-proteinogenic alpha-amino acid and a sulfoximine derivative of methionine. Its chemical formula is C5_5H12_{12}N2_2O3_3S, and it is characterized by the presence of a sulfoximine functional group. This compound appears as a white powder that is soluble in water and ethanol, and it has a melting point of approximately 210 °C, at which it decomposes . L-Methionine sulfoximine is recognized for its role as an inhibitor of glutamine synthetase and gamma-glutamylcysteine synthetase, making it significant in biochemical research and potential therapeutic applications .

L-MSO acts as a specific inhibitor of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and glutamate synthesis in the brain []. As mentioned earlier, L-MSO gets phosphorylated by GS, forming a tight-binding complex that blocks the enzyme's active site. This inhibition disrupts glutamine synthesis, leading to elevated levels of glutamate, an excitatory neurotransmitter []. The increased glutamate is believed to contribute to the convulsant effects observed with L-MSO [].

L-Methionine sulfoximine undergoes various enzymatic reactions. One notable reaction involves its conversion by gamma-cystathionase, which yields alpha-ketobutyrate and methane sulfinimide. Methane sulfinimide can further hydrolyze to produce methane sulfonic acid . Additionally, when reacted with L-amino acid oxidase, L-methionine sulfoximine is transformed into alpha-imino-gamma-methylsulfoximinylbutyrate, which subsequently undergoes rapid gamma elimination to yield methane sulfinimide and 2-imino-3-butenoic acid .

L-Methionine sulfoximine exhibits notable biological activities, particularly as an inhibitor of glutamine synthetase. This inhibition can lead to the disruption of nitrogen metabolism in cells, which has implications for studies on neurotoxicity and cellular stress responses. The compound has been shown to induce cell death in various plant models through signaling pathways involving phosphoinositide 3-kinase . Furthermore, its toxicity profile suggests that exposure can lead to respiratory irritation and other acute health effects .

Several synthesis methods for L-methionine sulfoximine have been reported:

  • Oxidation of Methionine: This method typically involves the oxidation of methionine using specific oxidizing agents to introduce the sulfoximine group.
  • Reactions with Sulfur Compounds: L-Methionine can react with sulfur-containing agents under controlled conditions to form the sulfoximine derivative.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the sulfoximine group from methionine under physiological conditions is another promising approach.

These methods vary in complexity and yield, with enzymatic methods often providing higher specificity and milder reaction conditions.

L-Methionine sulfoximine is primarily used in biochemical research due to its role as an inhibitor of key metabolic enzymes. Its applications include:

  • Studying Nitrogen Metabolism: By inhibiting glutamine synthetase, researchers can explore nitrogen metabolism pathways.
  • Neurotoxicology Research: Its effects on cellular metabolism make it a candidate for studying neurotoxic mechanisms.
  • Agricultural Research: The compound's ability to induce cell death in plants provides insights into stress responses and plant defense mechanisms.

Interaction studies involving L-methionine sulfoximine have revealed its potential effects on various biological systems. It has been shown to interact with several enzymes involved in amino acid metabolism, leading to alterations in metabolic pathways. For instance, its inhibition of glutamine synthetase can significantly impact ammonia detoxification processes in organisms . Additionally, studies have indicated that L-methionine sulfoximine may interact with signaling pathways related to cell survival and apoptosis, particularly in plant systems.

L-Methionine sulfoximine shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
MethionineProteinogenic amino acidEssential amino acid involved in protein synthesis
S-MethylmethionineSulfonium compoundMethylated form of methionine
N-AcetylmethionineAcetylated amino acidAcetylated form used in various biochemical assays
HomocysteineNon-proteinogenic amino acidIntermediate in methionine metabolism

Uniqueness of L-Methionine Sulfoximine:

  • The presence of the sulfoximine group distinguishes L-methionine sulfoximine from other derivatives of methionine.
  • Its potent inhibitory effects on specific enzymes make it particularly valuable for metabolic studies compared to other similar compounds.

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

180.05686342 g/mol

Monoisotopic Mass

180.05686342 g/mol

Heavy Atom Count

11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M9P6YZ6JX9
7X87YR5KVS
DE3D2PZ3TT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15985-39-4

Wikipedia

Methionine_sulfoximine

Dates

Modify: 2023-08-15
1. Sinden, S.L., and Durbin, R.D. Glutamine synthetase inhibition: Possible mode of action of wildfire toxin from Pseudomonas tabaci. Nature 219(5152), 379-380 (1968).
2. Reif-Lehrer, L., and Coghlin, J. Conversion of glutamic acid to glutamine by retinal glutamine synthetase. Exp. Eye. Res. 17(4), 321-328 (1973).

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